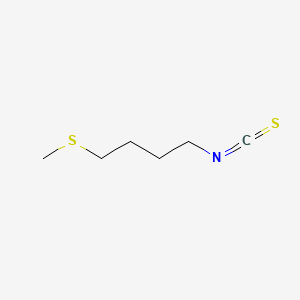

Erucin

Übersicht

Beschreibung

Erucin, auch bekannt als 4-Methylthiobutylisothiocyanat, ist ein diätetisches Isothiocyanat, das in Kreuzblütlern wie Rucola (Eruca sativa) vorkommt. Es ist strukturell mit Sulforaphan, einem anderen bekannten Isothiocyanat, verwandt. This compound hat aufgrund seiner potenziellen Antikrebswirkungen Aufmerksamkeit erregt und gilt als vielversprechendes chemotherapeutisches Nutraceutikum .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene Mechanismen aus:

Modulation von Entgiftungsenzymen: This compound induziert die Expression von Entgiftungsenzymen der Phase I, II und III und verbessert die Fähigkeit des Körpers, Karzinogene auszuscheiden.

Induktion von Apoptose und Zellzyklusarrest: This compound fördert den programmierten Zelltod (Apoptose) und stoppt den Zellzyklus, wodurch die Proliferation von Krebszellen verhindert wird.

Unterdrückung der Mikrotubuli-Dynamik: This compound stört die Mikrotubuli-Dynamik und beeinträchtigt wichtige Zellfunktionen wie Mitose und Zellmigration.

Regulation von reaktiven Sauerstoffspezies (ROS): This compound reduziert die Produktion von ROS und schützt Zellen vor oxidativem Stress.

Wirkmechanismus

Erucin, a natural isothiocyanate found in rocket salads (Eruca sativa), has been associated with various health benefits, particularly in cancer prevention . This article will delve into the mechanism of action of this compound, exploring its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound’s primary targets appear to be the mitochondrial KATP channels and cell growth regulation pathways . These targets play crucial roles in cellular function and survival. The modulation of mitochondrial KATP channels is a pharmacological strategy known to promote cardioprotective effects . On the other hand, the regulation of cell growth involves processes such as apoptosis and cell cycle arrest .

Mode of Action

This compound interacts with its targets in several ways. It has been shown to exert cardioprotective effects through the modulation of mitochondrial KATP channels . This interaction leads to a depolarizing effect, which in turn reduces calcium entry and preserves mitochondrial integrity . In terms of cell growth regulation, this compound induces apoptosis and cell cycle arrest . It also modulates phase I, II, and III detoxification, induces ROS mechanisms, and regulates androgen receptor pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates phase I, II, and III detoxification, which are crucial for the metabolism and elimination of xenobiotics and endogenous compounds . It also induces ROS mechanisms, which are involved in cell signaling and homeostasis . Furthermore, it regulates androgen receptor pathways, which play a role in the development and progression of certain types of cancer .

Pharmacokinetics

seeds . This suggests that the bioavailability of this compound could be influenced by factors such as the method of food preparation and individual differences in metabolism.

Result of Action

This compound’s action results in significant molecular and cellular effects. It has been found to inhibit cell proliferation in a concentration-dependent manner . It induces apoptosis and autophagy, preventing intracellular ROS generation and promoting the expression of key antioxidant genes . It also halts cell migration, invasion, and colony formation . In the context of cardiovascular health, this compound has been shown to exert cardioprotective effects against ischemia/reperfusion damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the consumption of cruciferous vegetables, which are rich in this compound, has been associated with a reduced risk of developing various types of cancer . This suggests that dietary habits can influence the action of this compound. Additionally, the effects of this compound can be modulated by factors such as the presence of inflammation or high glucose concentrations .

Biochemische Analyse

Biochemical Properties

Erucin plays a significant role in biochemical reactions. It acts as a hydrogen sulfide (H2S) donor, which is a gaseous signaling molecule involved in various physiological processes . The biochemical mechanisms associated with the protective effect of this compound on the endothelium have been investigated .

Cellular Effects

This compound has been found to exert profound effects on various types of cells and cellular processes. In human umbilical vein endothelial cells (HUVECs), this compound demonstrated anti-inflammatory effects . In triple-negative breast cancer (TNBC) cells, this compound inhibited cell proliferation, migration, invasion, and colony formation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It induces apoptosis and autophagy in TNBC cells . Additionally, this compound prevents intracellular reactive oxygen species (ROS) generation, promoting the expression of key antioxidant genes .

Temporal Effects in Laboratory Settings

Its anti-inflammatory and anticancer effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Its beneficial effects at certain concentrations have been observed in in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role as an H2S donor . H2S is involved in a wide range of physiological processes, including inflammation and vasodilation .

Transport and Distribution

As an H2S donor, it is likely to be involved in processes regulated by H2S signaling .

Subcellular Localization

Given its role as an H2S donor, it is likely to be involved in various cellular compartments where H2S signaling occurs .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Erucin kann durch enzymatische Hydrolyse von Glucothis compound, einem Glucosinolat, das in Eruca sativa-Samen vorkommt, synthetisiert werden. Die Hydrolyse wird durch das Enzym Myrosinase katalysiert, das Glucothis compound unter milden Bedingungen in this compound umwandelt .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound umfasst die Extraktion von Glucothis compound aus Eruca sativa-Samen, gefolgt von einer enzymatischen Hydrolyse. Das Verfahren umfasst typischerweise Schritte wie Mahlen der Samen, Extraktion mit Lösungsmitteln und enzymatische Behandlung, um this compound in hohen Ausbeuten zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Erucin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen mit this compound reagieren, um substituierte Produkte zu bilden.

Wichtigste gebildete Produkte

Sulforaphan: Entsteht durch Oxidation von this compound.

This compound-Sulfoxid: Entsteht durch Reduktion von this compound.

Substituierte Isothiocyanate: Entstehen durch nukleophile Substitutionsreaktionen.

Vergleich Mit ähnlichen Verbindungen

Erucin ist strukturell und funktionell mit anderen Isothiocyanaten verwandt, wie z. B.:

Sulforaphan: Beide Verbindungen leiten sich von Glucosinolaten ab und weisen starke Antikrebswirkungen auf.

Phenethylisothiocyanat: Ein weiteres Isothiocyanat mit Antikrebswirkungen, aber mit einer anderen Struktur und einem anderen Wirkmechanismus als this compound.

Die Besonderheit von this compound liegt in seiner Fähigkeit, Schwefelwasserstoff (H2S) freizusetzen, was zu seinen Antikrebs- und entzündungshemmenden Aktivitäten beiträgt .

Biologische Aktivität

Erucin, a naturally occurring isothiocyanate derived from the seeds of Eruca sativa (commonly known as arugula), has garnered significant attention for its potential biological activities, particularly in cancer prevention and treatment. This article explores the various aspects of this compound's biological activity, including its mechanisms of action, effects on different cancer cell lines, and potential therapeutic applications.

This compound exerts its biological effects through several mechanisms:

- Induction of Apoptosis and Autophagy : Studies have demonstrated that this compound induces apoptosis (programmed cell death) and autophagy (cellular degradation process) in cancer cells. For instance, in MDA-MB-231 cells (a model for triple-negative breast cancer), this compound significantly inhibited cell proliferation and promoted apoptosis at a concentration of 30 µM, resulting in approximately 50% inhibition of cell growth .

- Reduction of Reactive Oxygen Species (ROS) : this compound has been shown to decrease intracellular ROS levels, which are often elevated in cancer cells. This reduction is attributed to the activation of antioxidant genes such as heme oxygenase-1 (HMOX-1) and superoxide dismutase 1 (SOD1), mediated by the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .

- Inhibition of Cell Migration and Invasion : this compound also affects the motility of cancer cells. In studies involving renal cancer cell lines, this compound reduced cell motility and altered cell morphology, suggesting a potential role in preventing metastasis .

Effects on Cancer Cell Lines

This compound's anticancer properties have been studied across various cancer types:

- Breast Cancer : In MCF7 breast cancer cells, this compound inhibited proliferation with an IC50 value of 28 µM. It caused cell cycle arrest at the G2/M phase and impaired microtubule dynamics, which are crucial for cell division .

- Renal Cancer : Research indicates that this compound may reduce the motility of renal cancer cells, contributing to its potential as a dietary chemopreventive agent against renal cancer .

- Leukemia : this compound has demonstrated antiproliferative effects on human leukemia cells, inducing apoptosis without affecting non-transformed human lymphocytes .

Case Studies and Research Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Eigenschaften

IUPAC Name |

1-isothiocyanato-4-methylsulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS2/c1-9-5-3-2-4-7-6-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQDGXUYTSZGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196117 | |

| Record name | Erucin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; Penetrating raddish-like aroma | |

| Record name | 4-(Methylthio)butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

very slightly, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | Erucin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(Methylthio)butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.080-1.086 (20°) | |

| Record name | 4-(Methylthio)butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4430-36-8 | |

| Record name | Erucin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erucin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erucin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erucin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERUCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTE370DL3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erucin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.